Lipophilicity Enhancement: Trifluoroethyl Piperazine vs. Unsubstituted Piperazine
The introduction of a 2,2,2-trifluoroethyl substituent onto the piperazine scaffold markedly increases calculated lipophilicity. The racemic 2-(2,2,2-trifluoroethyl)piperazine exhibits a calculated LogP of 1.15780 [1], whereas unsubstituted piperazine has an experimental LogP of approximately -0.17 to 0.1 [2]. This represents an increase of approximately 1.0–1.3 LogP units attributable to the trifluoroethyl modification.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.15780 (racemic 2-(2,2,2-trifluoroethyl)piperazine) |
| Comparator Or Baseline | Unsubstituted piperazine: experimental LogP ≈ -0.17 to 0.1 |
| Quantified Difference | Increase of approximately 1.0–1.3 LogP units |
| Conditions | Calculated (ACD/Labs) vs. experimental literature values |
Why This Matters
Higher LogP correlates with enhanced membrane permeability, which is critical for blood-brain barrier penetration and oral bioavailability in CNS drug candidates.
- [1] ChemSrc. 910444-24-5 CAS No.: 910444-24-5, 2-(2,2,2-trifluoroethyl)piperazine, 2017. View Source
- [2] PubChem. Piperazine (Compound Summary), LogP values. View Source
